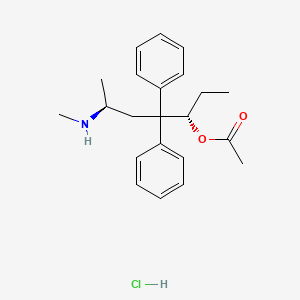
Noracymethadol hydrochloride, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noracymethadol hydrochloride, (-)- is a synthetic opioid analgesic related to methadone. It is an acetyl ester of methadol and exhibits optical isomerism. This compound was never marketed but has been studied for its analgesic properties, showing comparable effects to morphine with fewer side effects such as nausea, dizziness, and drowsiness .
Métodos De Preparación
The synthesis of Noracymethadol hydrochloride, (-)- involves the acetylation of methadol. The reaction typically requires the use of acetic anhydride as the acetylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods would likely involve large-scale acetylation followed by purification and crystallization to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Noracymethadol hydrochloride, (-)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, methadol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Noracymethadol hydrochloride, (-)- has been primarily studied for its potential use as an analgesic. Its applications extend to:
Chemistry: Used as a reference compound in analytical studies.
Biology: Studied for its effects on opioid receptors and pain pathways.
Medicine: Investigated for its potential as a pain management drug with fewer side effects compared to morphine.
Industry: Could be used in the synthesis of other opioid derivatives for research purposes.
Mecanismo De Acción
The mechanism of action of Noracymethadol hydrochloride, (-)- involves its interaction with opioid receptors in the central nervous system. It primarily acts on the mu-opioid receptors, inhibiting adenylate cyclase and reducing the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. This leads to decreased pain perception and increased pain tolerance .
Comparación Con Compuestos Similares
Noracymethadol hydrochloride, (-)- is similar to other methadol derivatives such as acetylmethadol and dimepheptanol. it is unique in its specific acetylation pattern and optical isomerism. Compared to methadone, it has a different side effect profile and potentially fewer adverse effects. Similar compounds include:
- Acetylmethadol
- Dimepheptanol
- Methadol These compounds share structural similarities but differ in their pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
55096-75-8 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,17,21,23H,5,16H2,1-4H3;1H/t17-,21-;/m0./s1 |
Clave InChI |
QOWPUUFVFLIYRR-PVMVIUQGSA-N |
SMILES isomérico |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
SMILES canónico |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


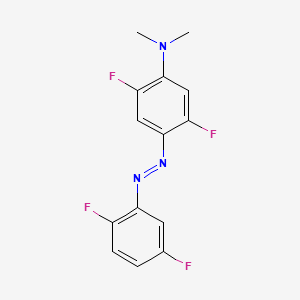
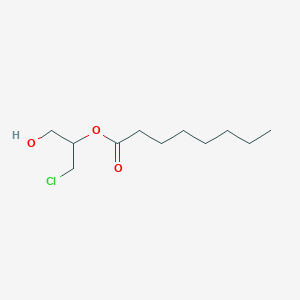

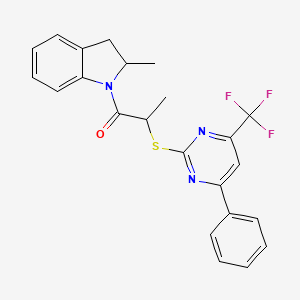
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
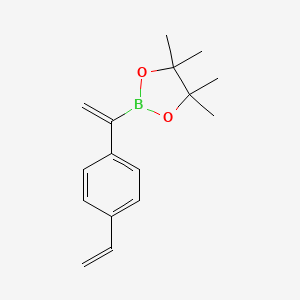
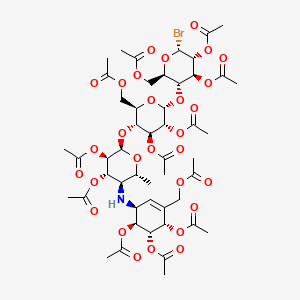

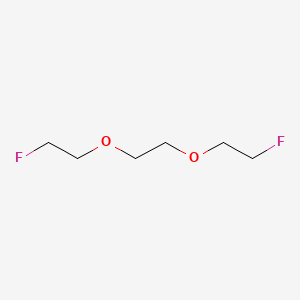
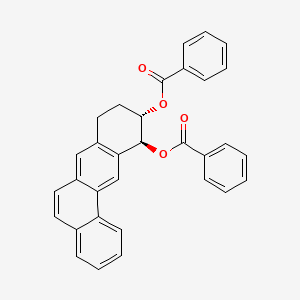


![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

